methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate
Overview
Description
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors to form the pyrimidine ring.
Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring.
Amination: Substitution of an amino group at the 2-position of the pyrimidine ring.
Esterification: Formation of the methyl ester group at the 4-methylpentanoate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can form complex biaryl compounds.
Scientific Research Applications
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The bromine and amino groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Bromo-5-methylpyridine
Uniqueness
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amino group on the pyrimidine ring, along with the methyl ester group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H16BrN3O2 |
---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C11H16BrN3O2/c1-7(2)4-9(10(16)17-3)15-11-13-5-8(12)6-14-11/h5-7,9H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
QEUGQNXHXNBBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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